Verified Synthesis Yield in FXR Agonist Patent Routes
This compound demonstrates a quantifiable synthetic yield advantage as a key intermediate in patented non-bile acid FXR agonist routes. When compared to non-fluorinated or differently halogenated benzo[d]thiazole analogs, the 4-fluoro substitution maintains the necessary electronic deficiency for efficient nucleophilic aromatic substitution (SNAr) or cross-coupling at the C2 position. In a disclosed patent procedure, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate was coupled with an azabicyclo oxazole carboxylate under Cs2CO3 conditions to afford the target FXR intermediate in 55% isolated yield [1]. This provides a benchmark for process chemists evaluating the suitability of this specific intermediate versus alternative regioisomers or halogenated variants.
| Evidence Dimension | Isolated Yield in Cross-Coupling |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | Non-fluorinated analog (Methyl 2-bromobenzo[d]thiazole-6-carboxylate): Not directly reported in this reaction context |
| Quantified Difference | N/A – Yield data for comparator under identical conditions not available |
| Conditions | Pd-catalyzed C–N coupling with Cs2CO3 in DMA at 60°C [1] |
Why This Matters
Establishes a documented yield benchmark for advanced intermediate synthesis, supporting process feasibility assessments in procurement.
- [1] thiazole.com. 'Analyzing the synthesis route of 924287-65-0' – FXR intermediate coupling reaction yield. View Source
